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molecular formula C11H13IO B8393118 4,4-Dimethyl-8-iodochroman

4,4-Dimethyl-8-iodochroman

Cat. No. B8393118
M. Wt: 288.12 g/mol
InChI Key: XNIXQJDWANGQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06849658B2

Procedure details

2.00 g (12.3 mmol) of 4,4-dimethylchroman and 30 ml of ethyl ether are introduced into a three-necked flask under argon. 2.4 m (15.9 mmol) of tetramethylethylenediamine (TMEDA) are added dropwise, the mixture is cooled to −78° C. and 5.9 ml (14.8 mmol) of n-butyllithium (2.5M in hexane) are added dropwise. The temperature is allowed to return to −20 °C. over two hours and then to room temperature and the mixture is stirred for 12 hours. 1.3 ml (16.0 mmol) of diiodomethane and 15 ml of ethyl ether are introduced into another three-necked flask under argon. Cooling is carried out to 0° C. and the preceding solution, cooled beforehand to −78° C., is introduced, then the reaction mixture is allowed to return to room temperature and stirred for 12 hours. The reaction mixture is poured into water and extracted with ethyl ether and the organic phase is separated by settling, dried over magnesium sulphate and evaporated. The residue obtained is purified by chromatography on a silica column eluted with heptane. After evaporating the solvents, 1.30 g (37%) of the expected compound are collected in the form of a pale-yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15.9 mmol
Type
reactant
Reaction Step Two
Quantity
5.9 mL
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1.CN(C)CCN(C)C.C([Li])CCC.[I:26]CI>O.C(OCC)C>[CH3:1][C:2]1([CH3:12])[C:11]2[C:6](=[C:7]([I:26])[CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(CCOC2=CC=CC=C12)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15.9 mmol
Type
reactant
Smiles
CN(CCN(C)C)C
Step Three
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
1.3 mL
Type
reactant
Smiles
ICI
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to room temperature and the mixture is stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
is carried out to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the preceding solution, cooled beforehand to −78° C.
ADDITION
Type
ADDITION
Details
is introduced
CUSTOM
Type
CUSTOM
Details
to return to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
the organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column
WASH
Type
WASH
Details
eluted with heptane
CUSTOM
Type
CUSTOM
Details
After evaporating the solvents, 1.30 g (37%) of the expected compound
CUSTOM
Type
CUSTOM
Details
are collected in the form of a pale-yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CCOC2=C(C=CC=C12)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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